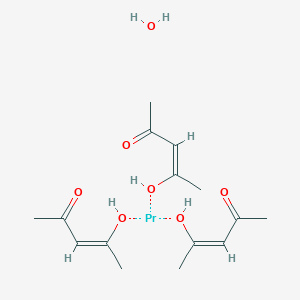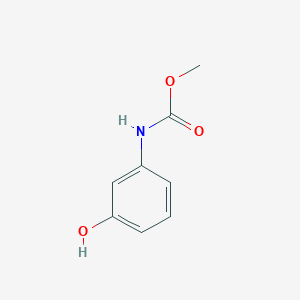
1,1-dimethylsilocan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-dimethylsilocan-5-one is a silicon-containing organic compound with the molecular formula C9H18OSi and a molecular weight of 170.32 g/mol. This compound is part of the silacycloalkane family, which are cyclic compounds containing silicon atoms within the ring structure. The presence of silicon imparts unique chemical and physical properties to these compounds, making them of interest in various scientific and industrial applications.
Métodos De Preparación
The synthesis of 1,1-dimethylsilocan-5-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of dimethylchlorosilane with a suitable diene in the presence of a catalyst to form the cyclic silacyclooctane structure. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
1,1-dimethylsilocan-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process typically results in the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of silacyclooctanol derivatives.
Substitution: this compound can undergo substitution reactions where the silicon atom is replaced by other functional groups. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane, while reduction can produce silacyclooctanol .
Aplicaciones Científicas De Investigación
1,1-dimethylsilocan-5-one has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex silicon-containing compounds. Its unique structure makes it a valuable intermediate in organosilicon chemistry.
Biology: Research into silicon-containing compounds has shown potential biological activity, making this compound a candidate for further study in medicinal chemistry.
Medicine: The compound’s potential biological activity suggests it could be explored for therapeutic applications, although specific uses in medicine are still under investigation.
Industry: In industrial applications, this compound is used in the production of silicone-based materials, which are valued for their durability, flexibility, and resistance to extreme conditions.
Mecanismo De Acción
The mechanism of action of 1,1-dimethylsilocan-5-one involves its interaction with molecular targets and pathways within a given system. The silicon atom within the compound can form stable bonds with various functional groups, allowing it to participate in a range of chemical reactions. These interactions can influence the compound’s reactivity and stability, making it useful in different applications. The specific molecular targets and pathways involved depend on the context in which the compound is used, such as in chemical synthesis or potential biological activity .
Comparación Con Compuestos Similares
1,1-dimethylsilocan-5-one can be compared with other similar silicon-containing compounds, such as:
Silacyclohexane: A smaller ring structure with different chemical properties.
Silacyclodecane: A larger ring structure that may exhibit different reactivity and stability.
Dimethylsilane: A simpler silicon-containing compound without the cyclic structure.
Propiedades
Número CAS |
10325-31-2 |
|---|---|
Fórmula molecular |
C9H18OSi |
Peso molecular |
170.32 g/mol |
Nombre IUPAC |
1,1-dimethylsilocan-5-one |
InChI |
InChI=1S/C9H18OSi/c1-11(2)7-3-5-9(10)6-4-8-11/h3-8H2,1-2H3 |
Clave InChI |
IQRKKWHCGORCLF-UHFFFAOYSA-N |
SMILES |
C[Si]1(CCCC(=O)CCC1)C |
SMILES canónico |
C[Si]1(CCCC(=O)CCC1)C |
Sinónimos |
1,1-Dimethylsilacyclooctan-5-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















